molecular formula C8H10ClNO B2985599 2-Chloromethyl-3,5-dimethylpyridin-4-ol CAS No. 10340-23-5; 220771-03-9

2-Chloromethyl-3,5-dimethylpyridin-4-ol

Cat. No.: B2985599
CAS No.: 10340-23-5; 220771-03-9
M. Wt: 171.62
InChI Key: ZYOPGXVIDGBHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS RN: 220771-03-9) is an aromatic heterocyclic compound with the molecular formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol . It features a pyridine ring substituted with a chloromethyl group at position 2, methyl groups at positions 3 and 5, and a hydroxyl group at position 2. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals and agrochemicals due to its reactive chloromethyl group and polar hydroxyl functionality .

Properties

IUPAC Name

2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOPGXVIDGBHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS RN: 86604-75-3)

  • Molecular Formula: C₉H₁₂ClNO·ClH
  • Molecular Weight : 222.11 g/mol .
  • Key Differences :
    • Substitution at position 4: Methoxy (-OCH₃) replaces the hydroxyl (-OH) group.
    • Exists as a hydrochloride salt , enhancing solubility in polar solvents.
  • Applications : Intermediate in the synthesis of omeprazole , a proton pump inhibitor .
  • Reactivity : The methoxy group reduces polarity compared to the hydroxyl group, increasing lipophilicity and altering pharmacokinetic properties in drug formulations .
  • Safety : Demonstrates moderate skin irritation (in vivo score: 2.7) .

2-Chloromethyl-3,5-dimethyl-4-trifluoroethyl pyridine (CAS RN: 256642-27-0)

  • Molecular Formula: Not explicitly provided, but the structure includes a trifluoroethoxy (-OCF₂CF₃) group at position 3.
  • Key Differences :
    • Position 4 substitution: Trifluoroethoxy group introduces strong electron-withdrawing effects and steric bulk.
  • Reactivity : The trifluoroethoxy group enhances electrophilicity at the chloromethyl site, favoring nucleophilic substitution reactions in specialized syntheses .
  • Applications : Likely used in fluorinated drug candidates or agrochemicals requiring enhanced metabolic stability .

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Key Differences :
    • Substitution at position 2: Hydroxymethyl (-CH₂OH) replaces chloromethyl (-CH₂Cl).

Comparative Data Table

Property 2-Chloromethyl-3,5-dimethylpyridin-4-ol 4-Methoxy Analogue (HCl Salt) 4-Trifluoroethoxy Analogue
CAS RN 220771-03-9 86604-75-3 256642-27-0
Molecular Formula C₈H₁₀ClNO C₉H₁₂ClNO·ClH Not explicitly stated
Molecular Weight (g/mol) 171.62 222.11 ~250 (estimated)
Position 4 Substituent -OH -OCH₃ -OCF₂CF₃
Key Applications Organic synthesis Omeprazole intermediate Fluorinated drug synthesis
Reactivity Polar, H-bond donor Lipophilic, salt-enhanced stability Electron-deficient chloromethyl
Safety (Skin Irritation) Not reported Moderate (in vivo score: 2.7) Not reported

Structural and Functional Insights

  • Position 4 Substitution :
    • Hydroxyl (-OH) : Enhances polarity and hydrogen-bonding capacity, favoring aqueous-phase reactions .
    • Methoxy (-OCH₃) : Balances lipophilicity and stability, critical for drug intermediates .
    • Trifluoroethoxy (-OCF₂CF₃) : Introduces metabolic resistance and electron-withdrawing effects for electrophilic reactions .
  • Chloromethyl Reactivity : All analogs retain the reactive chloromethyl group, enabling alkylation or cross-coupling in synthesis .

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